1-Pentene, 3-bromo-

CAS No.: 53045-71-9

Cat. No.: VC18695659

Molecular Formula: C5H9Br

Molecular Weight: 149.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53045-71-9 |

|---|---|

| Molecular Formula | C5H9Br |

| Molecular Weight | 149.03 g/mol |

| IUPAC Name | 3-bromopent-1-ene |

| Standard InChI | InChI=1S/C5H9Br/c1-3-5(6)4-2/h3,5H,1,4H2,2H3 |

| Standard InChI Key | MAUHKVNIHVSMSP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C=C)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

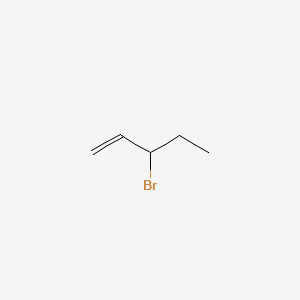

3-Bromo-1-pentene consists of a five-carbon chain with a bromine atom attached to the third carbon and a double bond between the first and second carbons (Fig. 1). The IUPAC name 3-bromopent-1-ene reflects this arrangement, distinguishing it from isomers such as 5-bromo-1-pentene . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Br | |

| Molar Mass (g/mol) | 149.03 | |

| Density (g/cm³) | 1.220–1.244 | |

| Boiling Point (°C) | 114.3–115.9 | |

| Refractive Index | 1.457 |

The double bond at C1–C2 imparts typical alkene reactivity, while the bromine at C3 enables nucleophilic substitutions and eliminations .

Synthesis and Industrial Production

Conventional Methods

The most cited synthesis route involves dehydrohalogenation of 1,5-dibromopentane using a base, though this method often yields mixtures of regioisomers . For example, treatment with sodium ethoxide in ethanol preferentially eliminates HBr from the β-carbon, though steric and electronic factors influence the major product .

Optimized Protocols

A patent (CN108046980B) describes an improved synthesis of related bromoalkenes using N,N-dimethylformamide (DMF) and hexamethylphosphoric triamide (HMPA) as catalysts . While this method targets 5-bromo-1-pentene, analogous conditions (140°C, 6 hours) could be adapted for 3-bromo-1-pentene, achieving yields >76% and purity >99% after distillation . Key parameters include:

-

Mass ratio of dibromopentane to DMF: 1:1–5

-

Catalyst loading: 4–8 wt% HMPA

Physicochemical Properties

Thermal Stability and Phase Behavior

3-Bromo-1-pentene is a colorless liquid at room temperature, with a boiling point of 115.9°C at 760 mmHg and a flash point of 24.5°C, indicating flammability . Its vapor pressure of 22.2 mmHg at 25°C necessitates careful handling to prevent inhalation hazards .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.96 (m, 2H), 2.22 (m, 2H), 3.43 (t, 2H), 5.02–5.12 (m, 2H), 5.80 (m, 1H) .

-

IR: Strong absorption at ~1,640 cm⁻¹ (C=C stretch) and 560 cm⁻¹ (C-Br stretch) .

Chemical Reactivity and Applications

Elimination Reactions

Dehydrohalogenation with strong bases (e.g., NaOH/ethanol) produces 1,3-pentadiene as the major alkene, following Zaitsev’s rule . Competing pathways may yield minor products like 1,2-pentadiene depending on reaction conditions .

Electrophilic Additions

The electron-rich double bond undergoes halogenation and hydrohalogenation. For instance, reaction with HCl yields 2,3-dibromopentane, while ozonolysis cleaves the double bond to form aldehydes .

Industrial Applications

-

Pharmaceuticals: Intermediate in synthesizing thromboxane A2 antagonists .

-

Agrochemicals: Precursor to herbicides via Suzuki-Miyaura cross-coupling .

-

Materials Science: Monomer for brominated polymers with flame-retardant properties .

Recent Advances and Future Directions

Recent studies focus on flow chemistry to enhance the scalability of bromoalkene synthesis . Catalytic systems using Pd nanoparticles show promise for stereoselective couplings, enabling access to chiral building blocks . Additionally, computational models (DFT) are being employed to predict regioselectivity in elimination reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume